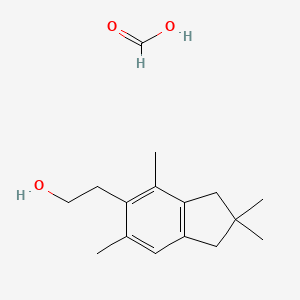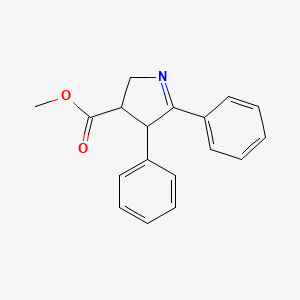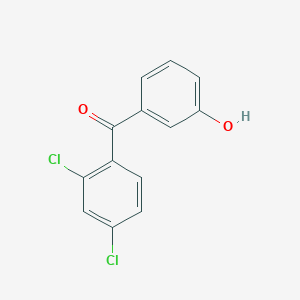
Formic acid;2-(2,2,4,6-tetramethyl-1,3-dihydroinden-5-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Formic acid;2-(2,2,4,6-tetramethyl-1,3-dihydroinden-5-yl)ethanol is a complex organic compound that combines the properties of formic acid and a substituted ethanol derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of formic acid;2-(2,2,4,6-tetramethyl-1,3-dihydroinden-5-yl)ethanol typically involves multi-step organic reactions. One common method includes the alkylation of 2,2,4,6-tetramethyl-1,3-dihydroindene with ethylene oxide, followed by formylation to introduce the formic acid moiety. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as ruthenium, nickel, or rhodium are often employed in hydrogenation steps to facilitate the formation of the desired ethanol derivative. The process is optimized to minimize by-products and maximize the purity of the final compound.
化学反应分析
Types of Reactions
Formic acid;2-(2,2,4,6-tetramethyl-1,3-dihydroinden-5-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the formic acid moiety to methanol derivatives.
Substitution: The ethanol part of the molecule can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions often involve the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
Formic acid;2-(2,2,4,6-tetramethyl-1,3-dihydroinden-5-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of polymers and other industrial chemicals due to its unique structural properties.
作用机制
The mechanism of action of formic acid;2-(2,2,4,6-tetramethyl-1,3-dihydroinden-5-yl)ethanol involves its interaction with various molecular targets. The formic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the ethanol derivative can engage in hydrophobic interactions. These combined effects influence the compound’s reactivity and biological activity.
相似化合物的比较
Similar Compounds
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: An aliphatic diol used in polymer synthesis.
2,2,4,6-Tetramethyl-1,3-dihydroindene: A precursor in the synthesis of the target compound.
Uniqueness
Formic acid;2-(2,2,4,6-tetramethyl-1,3-dihydroinden-5-yl)ethanol is unique due to its combination of formic acid and a highly substituted ethanol derivative. This structural combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
64243-47-6 |
|---|---|
分子式 |
C16H24O3 |
分子量 |
264.36 g/mol |
IUPAC 名称 |
formic acid;2-(2,2,4,6-tetramethyl-1,3-dihydroinden-5-yl)ethanol |
InChI |
InChI=1S/C15H22O.CH2O2/c1-10-7-12-8-15(3,4)9-14(12)11(2)13(10)5-6-16;2-1-3/h7,16H,5-6,8-9H2,1-4H3;1H,(H,2,3) |
InChI 键 |
KASPLUGWMCKSON-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(CC(C2)(C)C)C(=C1CCO)C.C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(3,5-Di-tert-butylphenyl)methylidene]hydrazine-1-carboxamide](/img/structure/B14509764.png)

![N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]but-2-enamide](/img/structure/B14509770.png)
![Ethyl [chloro(dichlorophosphoryl)methyl]carbamate](/img/structure/B14509777.png)


![2-{3-[(4-Chlorophenyl)methyl]phenoxy}-2-methylpropanoic acid](/img/structure/B14509814.png)



![3-[2-(Piperazin-1-yl)phenyl]propanoic acid](/img/structure/B14509819.png)

